

Application Notes and Protocols: Antifungal Susceptibility Testing of Isorhapontin

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Compound of Interest		
Compound Name:	Isorhapontin	
Cat. No.:	B1234551	Get Quote

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Introduction

Isorhapontin, a flavonoid found in various medicinal plants, has demonstrated a range of pharmacological activities. Recent interest has focused on its potential as an antifungal agent, offering a promising alternative to conventional antifungal drugs that are often associated with toxicity and emerging resistance. These application notes provide a comprehensive protocol for determining the in vitro antifungal activity of **Isorhapontin** using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC). Additionally, a proposed mechanism of action is discussed, drawing parallels with the known antifungal effects of other natural flavonoids.

Data Presentation

The antifungal activity of **Isorhapontin** can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The following tables summarize representative MIC values for **Isorhapontin** against common fungal pathogens, based on published data for the closely related flavonoid, isorhamnetin.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of **Isorhapontin** against Candida Species[1] [2]



Fungal Species	MIC Range (μg/mL)
Candida albicans	1.875
Candida tropicalis	1.875
Candida krusei	1.875
Candida parapsilosis	1.875

Table 2: Antifungal Activity of Isorhapontin against Aspergillus fumigatus

Fungal Species	Observation	Reference
Aspergillus fumigatus	Inhibition of growth and reduction of inflammatory factors	[2]

Experimental Protocols Broth Microdilution Antifungal Susceptibility Assay for Isorhapontin

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and is suitable for determining the MIC of **Isorhapontin**.[3]

Materials:

- Isorhapontin (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)



- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Hemocytometer or McFarland standards
- Incubator (35°C)
- Positive control antifungal (e.g., Fluconazole, Amphotericin B)
- Sterile pipettes and tips

Procedure:

- Preparation of Isorhapontin Stock Solution:
 - Dissolve Isorhapontin in DMSO to a final concentration of 10 mg/mL.
 - Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
- Preparation of Fungal Inoculum:
 - Subculture the fungal isolate on an SDA or PDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
 - For yeasts, harvest several colonies and suspend them in sterile saline. For molds, gently scrape the surface of the colony with a sterile, wetted loop or swab to harvest conidia.
 - Adjust the fungal suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be verified using a spectrophotometer at 530 nm.
 - Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
- Microdilution Plate Setup:

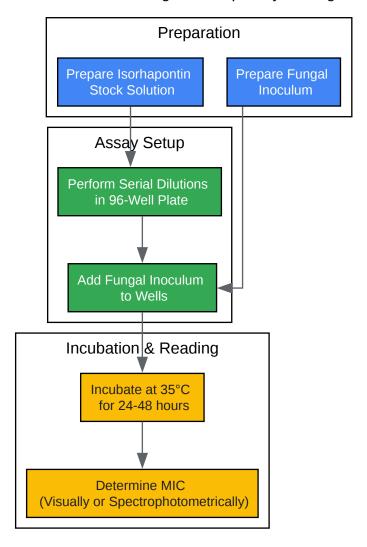


- In a 96-well plate, add 100 μL of RPMI-1640 medium to all wells except the first column.
- \circ Add 200 μ L of the working **Isorhapontin** solution to the first well of each row designated for testing.
- Perform a two-fold serial dilution by transferring 100 μL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 μL from the tenth well.
- Wells in column 11 should serve as a growth control (medium and inoculum only), and wells in column 12 as a sterility control (medium only).
- \circ Add 100 μ L of the final fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 μ L.
- Incubation:
 - Seal the plates or use a lid to prevent evaporation.
 - Incubate the plates at 35°C for 24-48 hours.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of **Isorhapontin** at which there is a significant inhibition of fungal growth (e.g., approximately 50% or more) compared to the growth control well. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

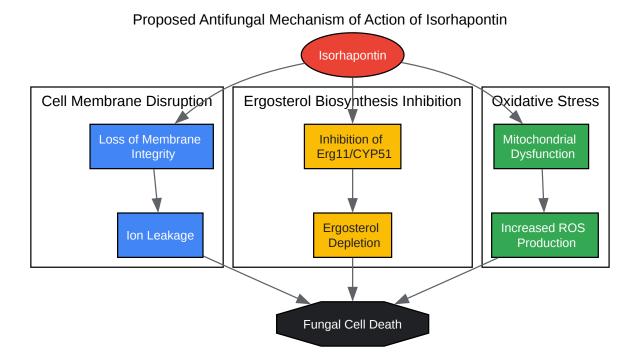
Mandatory Visualizations Experimental Workflow



Experimental Workflow for Antifungal Susceptibility Testing of Isorhapontin







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